pKa and Acidity: 2,4-Difluorophenylmethylsulfoxide vs. Non-Fluorinated Analogs
The introduction of fluorine atoms significantly alters the acidity of aryl methyl sulfoxides. For a series of aryl difluoromethyl sulfoxides, pKa values in DMSO were determined to be in the range of 20.3–22.5, which is approximately 10 log units (a factor of 10¹⁰ in acidity) lower than non-fluorinated analogues [1]. This class-level inference strongly suggests that the α-CH3 protons of 2,4-difluorophenylmethylsulfoxide are more acidic than those of phenyl methyl sulfoxide, facilitating deprotonation and α-functionalization under milder conditions [2].
| Evidence Dimension | Acidity (pKa) of α-protons |
|---|---|
| Target Compound Data | pKa ~20.3–22.5 (class range for aryl difluoromethyl sulfoxides) |
| Comparator Or Baseline | Non-fluorinated aryl methyl sulfoxides: pKa approximately 30–32 |
| Quantified Difference | ΔpKa ≈ 10 units (approximately 10 orders of magnitude in acidity) |
| Conditions | pKa determined in DMSO by overlapping indicator method with UV-Vis spectrophotometric titration [1] |
Why This Matters
Enhanced α-proton acidity expands the scope of base-mediated α-functionalization (e.g., alkylation, arylation, fluorination), making this compound a more versatile building block than its non-fluorinated counterparts.
- [1] Messara, A., et al. Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement. Eur. J. Org. Chem. 2021, 5019-5026. DOI: 10.1002/ejoc.202100816 View Source
- [2] Jia, T., et al. Palladium-Catalyzed Direct α-Arylation of Methyl Sulfoxides with Aryl Halides. J. Am. Chem. Soc. 2013, 135, 16900-16903. DOI: 10.1021/ja410258p View Source
